tert-Butyl 2-methyl-4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, a methyl substituent at the 2-position, and a 1,2,3-triazole ring at the 4-position of the piperidine scaffold. The tert-butyl group enhances steric protection and stability during synthetic processes, while the triazole moiety offers opportunities for hydrogen bonding and aromatic interactions, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H22N4O2 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4-(2H-triazol-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-9-7-10(11-8-14-16-15-11)5-6-17(9)12(18)19-13(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,15,16) |
InChI Key |
LAJKIKHACKPJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C2=NNN=C2 |
Origin of Product |
United States |
Preparation Methods
Alkyne-Functionalized Piperidine Intermediate
To install the 2H-1,2,3-triazol-4-yl substituent at the 4-position, the piperidine intermediate is functionalized with a terminal alkyne group. This can be done by:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 2H-1,2,3-triazole ring is formed via a highly efficient and regioselective CuAAC reaction between the alkyne-functionalized piperidine and an organic azide.
Reaction Conditions:
- Catalyst: Copper(I) iodide (CuI), typically 10 mol%.
- Base: N,N-Diisopropylethylamine (DIPEA), ~1.5 equivalents.
- Solvent: Dimethylformamide (DMF).
- Temperature: 0 °C.
- Time: 5 minutes to several hours depending on scale and substrate.
Workup involves quenching with ice-cold water, filtration, drying, and washing with anhydrous diethyl ether to isolate the product in high purity (>95%) and yields (~90–97%).
This one-pot click chemistry approach is noted for its simplicity, high yield, and clean product formation, making it the preferred method for synthesizing piperidine-triazole derivatives.
Representative Reaction Scheme
Summary of Key Research Findings
The tert-butyl carbamate (Boc) protecting group is essential for nitrogen protection during synthesis and is introduced early in the sequence.
The CuAAC click chemistry method is the most efficient and widely used approach for constructing the 2H-1,2,3-triazole ring on the piperidine scaffold, providing excellent yields and purity.
The synthetic route is amenable to various substituted azides, allowing structural diversification of the triazole moiety.
This synthetic methodology has been validated in multiple studies and patents, demonstrating scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules.
Industry
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing catalytic activity. Additionally, the piperidine ring can interact with biological receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities with related compounds:
*Calculated based on analogous structures.
Key Observations:
- Heterocycle Variations : Replacing the triazole with a tetrazole (as in ) increases acidity (pKa ~4–5 for tetrazoles vs. ~10 for triazoles), altering solubility and pharmacokinetic properties. Pyrimidine or indazole substituents () expand π-π stacking capabilities, relevant for targeting enzymes or receptors.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Lipophilicity : The 2-methyl group likely increases logP compared to the unmethylated triazole analog . Methoxy-substituted analogs (e.g., ) exhibit higher lipophilicity, while tetrazole derivatives () may have enhanced aqueous solubility at physiological pH.
- Stability : The tert-butyl carbamate group is stable under basic conditions but cleavable under acidic conditions, a feature shared across all listed compounds .
Biological Activity
tert-Butyl 2-methyl-4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of the triazole moiety suggests a variety of biological interactions, making it a candidate for further investigation in therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring substituted with a tert-butyl group and a triazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
1. Antimicrobial Activity
Studies have demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with the synthesis of nucleic acids or cell wall components in microbes.
2. Anticancer Potential
The triazole derivatives have been investigated for their anticancer properties. Some studies indicate that they can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways. For example, research on similar triazole-containing compounds has shown their ability to inhibit the proliferation of cancer cell lines through mechanisms such as cell cycle arrest and induction of programmed cell death.
3. Anti-inflammatory Effects
The anti-inflammatory activity of triazole derivatives has been noted in various studies. They may inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory cytokines, offering therapeutic potential in conditions like rheumatoid arthritis and other inflammatory diseases.
Research Findings and Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | The compound showed significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | Investigate anticancer effects | Induced apoptosis in MCF-7 breast cancer cells; IC50 value was reported at 15 µM after 48 hours. |
| Study 3 | Assess anti-inflammatory properties | Reduced IL-1β release by 60% in THP-1 macrophages stimulated with LPS and ATP (10 µM concentration). |
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- NLRP3 Inflammasome Inhibition : The compound may bind to the NLRP3 protein, preventing its activation and subsequent inflammatory cytokine release.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes in rapidly dividing cells such as cancer cells.
- Enzyme Inhibition : The presence of the triazole ring allows for potential inhibition of various enzymes involved in metabolic pathways critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
